molecular formula C50H88S8 B14132037 Octakis(pentylsulfanyl)naphthalene CAS No. 88977-47-3

Octakis(pentylsulfanyl)naphthalene

Cat. No.: B14132037
CAS No.: 88977-47-3
M. Wt: 945.8 g/mol
InChI Key: DMAFDQLDVCPIIT-UHFFFAOYSA-N
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Description

These compounds belong to the class of octasubstituted naphthalenes, where eight functional groups (e.g., pyrazolyl or sulfanyl) replace hydrogen atoms on the naphthalene core.

Properties

CAS No.

88977-47-3

Molecular Formula

C50H88S8

Molecular Weight

945.8 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octakis(pentylsulfanyl)naphthalene

InChI

InChI=1S/C50H88S8/c1-9-17-25-33-51-43-41-42(45(53-35-27-19-11-3)48(56-38-30-22-14-6)47(43)55-37-29-21-13-5)46(54-36-28-20-12-4)50(58-40-32-24-16-8)49(57-39-31-23-15-7)44(41)52-34-26-18-10-2/h9-40H2,1-8H3

InChI Key

DMAFDQLDVCPIIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=C(C(=C(C2=C1C(=C(C(=C2SCCCCC)SCCCCC)SCCCCC)SCCCCC)SCCCCC)SCCCCC)SCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octakis(pentylsulfanyl)naphthalene typically involves the reaction of octafluoronaphthalene with the sodium salt of pentylthiol in a suitable solvent such as 1,3-dimethylimidazolidin-2-one . The reaction proceeds through nucleophilic substitution, where the fluorine atoms are replaced by pentylsulfanyl groups. The reaction conditions generally include moderate temperatures and the use of an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Octakis(pentylsulfanyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the naphthalene core can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The pentylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium salts of various thiols, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Naphthalene derivatives with different substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of octakis(pentylsulfanyl)naphthalene involves its interaction with molecular targets through its sulfanyl groups. These groups can form coordination complexes with metal ions, leading to the formation of unique structures with potential catalytic and electronic properties . The naphthalene core can also participate in π-π interactions, contributing to its ability to form stable complexes.

Comparison with Similar Compounds

Key Observations :

  • OPzN and OMe2PzN are synthesized via nucleophilic substitution under basic conditions, with yields influenced by solvent polarity and substituent bulkiness .
  • Phthalocyanine derivatives () require tailored sulfanyl-alkyl linkers for solubility and mesogenic properties, highlighting the role of flexible chains in modulating intermolecular interactions.

Thermal and Solubility Properties

Compound Melting Point (°C) Solubility in Ethanol
OPzN 348 Very low
OMe2PzN 267–269 Very low
Phthalocyanine derivatives Not reported Improved via sulfanyl-alkyl chains

Analysis :

  • The higher melting point of OPzN (348°C vs. 267–269°C for OMe2PzN ) suggests stronger intermolecular interactions (e.g., hydrogen bonding via pyrazolyl groups) that are disrupted by methyl substituents in OMe2PzN .
  • Limited solubility in ethanol for both OPzN and OMe2PzN complicates spectroscopic analysis, necessitating sonication for UV-Vis and fluorescence measurements .
  • Phthalocyanines with sulfanyl-alkyl chains () demonstrate improved solubility, enabling applications in thin-film technologies .

Spectroscopic and Photophysical Behavior

Compound UV-Vis λₘₐₓ (nm) Fluorescence Emission Key Spectral Features
OPzN Not reported Blue-shifted emission π→π* transitions
OMe2PzN Not reported Similar to OPzN Substituent-induced steric effects
Phthalocyanines ~670 (Q-band) Red emission Extended conjugation

Insights :

  • Pyrazolyl-substituted naphthalenes exhibit photophysical behavior typical of polycyclic aromatic hydrocarbons (PAHs), with emission profiles resembling highly substituted naphthalenes .
  • Phthalocyanines display intense Q-band absorption due to extended π-conjugation, a feature absent in naphthalene derivatives .

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